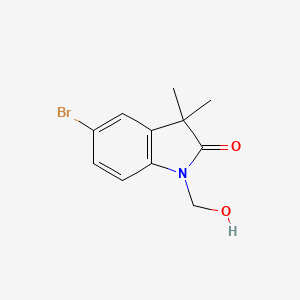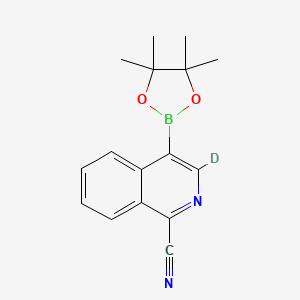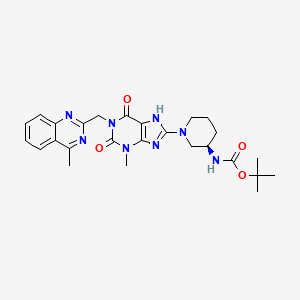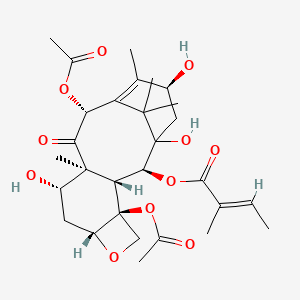
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is a brominated derivative of indole, a heterocyclic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the hydroxymethyl group in this compound can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one typically involves the bromination of 1-(hydroxymethyl)-3,3-dimethylindol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3,3-dimethylindol-2-one-1-carboxylic acid.
Reduction: 5-Bromo-3,3-dimethylindol-2-one or 1-methyl-3,3-dimethylindol-2-one.
Substitution: 5-Substituted-1-(hydroxymethyl)-3,3-dimethylindol-2-one derivatives.
Applications De Recherche Scientifique
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the hydroxymethyl group, which can affect its reactivity and biological properties.
1-(Hydroxymethyl)-3,3-dimethylindol-2-one: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
5-Chloro-1-(hydroxymethyl)-3,3-dimethylindol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination can enhance its chemical reactivity and provide distinct biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
5-bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)8-5-7(12)3-4-9(8)13(6-14)10(11)15/h3-5,14H,6H2,1-2H3 |
Clé InChI |
RHKCVBVLEBKQFM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)



![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)

![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)





